N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-fluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-fluorophenoxy)acetamide” is a chiral molecule with an asymmetrically substituted carbon atom and consists of a pair of enantiomers . The technical material is a racemate comprising equimolar amounts of ®- and (S)-mandipropamid .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . It also contains a chlorophenyl group and a fluorophenoxy group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that thiazole derivatives have been studied for their diverse biological activities .Physical and Chemical Properties Analysis
The compound has a molecular weight of 169.608 . It’s a liquid at room temperature with a refractive index of 1.548 . The compound is slightly mobile, indicating it has the potential to move through the environment .Scientific Research Applications
Photochemical and Thermochemical Modeling
Compounds similar to N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-fluorophenoxy)acetamide have been studied for their potential use in dye-sensitized solar cells (DSSCs). Research on benzothiazolinone acetamide analogs, for example, has revealed that these compounds exhibit good light harvesting efficiency (LHE) and free energy of electron injection, making them suitable for photovoltaic applications. Their non-linear optical (NLO) activity was also investigated, showing promise for further technological applications (Mary et al., 2020).
Antimicrobial Studies
Derivatives of 4-oxo-thiazolidine, which share a similar structural motif with the compound of interest, have been synthesized and evaluated for their antimicrobial properties. These studies have led to the identification of compounds with significant activity against various microbial strains, indicating the potential for these molecules to be developed into new antimicrobial agents (Patel et al., 2009).
Molecular Docking and Ligand-Protein Interactions
Molecular docking studies have been conducted to understand the binding interactions of benzothiazolinone acetamide analogs with target proteins such as Cyclooxygenase 1 (COX1). This research has implications for drug design, suggesting that modifications to the acetamide moiety can significantly affect the binding affinity and, consequently, the biological activity of these compounds (Mary et al., 2020).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research into 2-(substituted phenoxy) acetamide derivatives has uncovered their potential as anticancer, anti-inflammatory, and analgesic agents. Studies have demonstrated that compounds with specific substituents on the aromatic ring can exhibit significant biological activities, offering a path toward the development of new therapeutic agents (Rani et al., 2014).
Future Directions
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2S/c20-14-7-5-13(6-8-14)19-23-15(12-26-19)9-10-22-18(24)11-25-17-4-2-1-3-16(17)21/h1-8,12H,9-11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSMLWGPSIXUJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.